molecular formula C12H14O4 B2830625 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid CAS No. 2418663-56-4

2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid

Cat. No.: B2830625
CAS No.: 2418663-56-4
M. Wt: 222.24
InChI Key: TWRCXUBHIZPJAQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid” has a CAS Number of 2418663-56-4 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 2-((4-methoxybenzyl)oxy)cyclopropane-1-carboxylic acid . It is stored at room temperature and has a physical form of oil .


Physical And Chemical Properties Analysis

The compound is an oil that is stored at room temperature . It has a molecular weight of 222.24 . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis and Flavor Research

One application of compounds structurally related to 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is in the synthesis of novel flavors. For instance, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), a compound with a similar structure, was synthesized for potential use in tobacco flavoring. This process involved chlorine-addition, cyclopropanation reactions, and demethylation, yielding a high total yield of 61% and was confirmed through various spectroscopic methods, indicating potential for large-scale syntheses in flavor industries (Lu Xin-y, 2013).

Antimicrobial and Antioxidant Studies

Derivatives of cyclopropane-carboxylic acid, similar to the subject compound, have been studied for their antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and exhibited excellent antibacterial and antifungal properties, alongside significant antioxidant potential. This highlights the potential medicinal or preservative applications of such compounds (K. Raghavendra et al., 2016).

Substituent Effect in Ionization Studies

The ionization behavior of cyclopropanecarboxylic acids, with various substituents including methoxy groups, has been studied. These studies provide insights into the electronic effects of different substituents on the acid strength and the chemical shifts in NMR spectra, contributing to a better understanding of the molecular properties and reactivity of such compounds (Y. Kusuyama, 1979).

Stereocontrolled Synthesis

In stereocontrolled synthesis, compounds like (1S,2S)-2[(S)-Amino(4-methoxyphenyl)methyl]cyclopropan-1-ol have been prepared. Such research is crucial for the development of methods to obtain enantiomerically pure compounds, which are important in pharmaceuticals and materials science (M. Baird et al., 2001).

One-electron Oxidation Studies

One-electron oxidation of related compounds like 2-(4-methoxyphenyl)-2-methylpropanoic acid and 1-(4-methoxyphenyl)cyclopropanecarboxylic acid was studied in aqueous solution. Understanding the oxidation mechanisms and kinetics of such compounds is vital for their potential applications in organic synthesis and materials science (M. Bietti & A. Capone, 2008).

Crystal Structure and Antiproliferative Activity

Research into the crystal structure of derivatives like 1-(3-amino-4-morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, which have shown antiproliferative activity against cancer cell lines, is an example of the exploration of such compounds in medicinal chemistry (J. Lu et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-9-4-2-8(3-5-9)7-16-11-6-10(11)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRCXUBHIZPJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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